2,3-Dibromooctafluorobutane
Overview
Description
2,3-Dibromooctafluorobutane is a chemical compound with the molecular formula C4Br2F8. It is characterized by the presence of two bromine atoms and eight fluorine atoms attached to a butane backbone. This compound is known for its high stability and unique reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dibromooctafluorobutane can be synthesized through the bromination of octafluorobutene. The reaction typically involves the addition of bromine (Br2) to octafluorobutene in the presence of a catalyst or under specific reaction conditions to ensure selective bromination at the 2 and 3 positions. The reaction is usually carried out at controlled temperatures to prevent over-bromination and to achieve high yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction is conducted in specialized reactors designed to handle the corrosive nature of bromine and fluorinated compounds. The process includes steps for purification and isolation of the final product to ensure high purity and quality suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromooctafluorobutane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of new compounds.
Reduction Reactions: The bromine atoms can be reduced to form octafluorobutane, especially under the influence of reducing agents like lithium aluminum hydride (LiAlH4).
Elimination Reactions: The compound can undergo elimination reactions to form octafluorobutene, especially under basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include hydroxide ions (OH-), amines (NH2-), and other nucleophiles. These reactions are typically carried out in polar solvents like water or alcohols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Elimination Reactions: Strong bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH) are used to induce elimination reactions.
Major Products Formed
Substitution Reactions: Products include hydroxylated or aminated derivatives of octafluorobutane.
Reduction Reactions: The major product is octafluorobutane.
Elimination Reactions: The major product is octafluorobutene.
Scientific Research Applications
2,3-Dibromooctafluorobutane has several scientific research applications, including:
Biology: The compound is used in studies involving the interaction of halogenated compounds with biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with unique halogenated structures.
Industry: It is used in the production of specialty chemicals, including flame retardants and materials with high thermal stability.
Mechanism of Action
The mechanism of action of 2,3-Dibromooctafluorobutane involves its reactivity due to the presence of bromine and fluorine atoms. The bromine atoms are highly reactive and can participate in substitution and elimination reactions. The fluorine atoms contribute to the compound’s stability and influence its reactivity by inductive effects. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromotetrafluoroethane: Similar in structure but with fewer fluorine atoms.
1,2-Dibromotetrafluoropropane: Similar in structure but with a different carbon backbone.
2,3-Dichlorooctafluorobutane: Similar in structure but with chlorine atoms instead of bromine.
Uniqueness
2,3-Dibromooctafluorobutane is unique due to the combination of bromine and fluorine atoms, which imparts distinct reactivity and stability. The presence of eight fluorine atoms makes it highly stable, while the bromine atoms provide sites for chemical modifications. This combination makes it valuable for specific applications where both stability and reactivity are required.
Properties
IUPAC Name |
2,3-dibromo-1,1,1,2,3,4,4,4-octafluorobutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Br2F8/c5-1(7,3(9,10)11)2(6,8)4(12,13)14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEZAGXZUSQBLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)Br)(C(F)(F)F)(F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Br2F8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380822 | |
Record name | 2,3-Dibromooctafluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
375-26-8 | |
Record name | 2,3-Dibromooctafluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.